molecular formula C18H21FN4O4 B5602285 5-{2-[4-(4-fluorobenzyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione

5-{2-[4-(4-fluorobenzyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione

Cat. No.: B5602285
M. Wt: 376.4 g/mol
InChI Key: IQHBOSNXWOZQQX-UHFFFAOYSA-N
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Description

5-{2-[4-(4-fluorobenzyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C18H21FN4O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.15468333 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant Activity

The synthesis and evaluation of related compounds have indicated potential antidepressant activities through mechanisms differing from those of tricyclic antidepressants and monoamine oxidase inhibitors. This suggests that derivatives of the compound could offer new avenues for treating depression with unique modes of action (Wessels, Schwan, & Pong, 1980).

Antiviral Properties

Research on benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives, which share structural similarities, has shown inhibitory effects against the replication of ortho- and paramyxoviruses. This highlights the potential of these compounds in the development of new antiviral drugs (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Serotonin 5-HT2 Antagonists

Compounds with modifications in the indole nucleus and the piperazine ring have shown high affinity and selectivity for 5-HT2 receptors, suggesting their use as central serotonin antagonists. These findings are pivotal for developing treatments for psychiatric disorders (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).

Anticonvulsant Activity

Studies on imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogs have revealed potent anticonvulsant activities, indicating their potential in epilepsy treatment. The ability to synthesize and test these derivatives opens new paths for anticonvulsant therapy development (Kelley, Wilson, Styles, Soroko, & Cooper, 1995).

Antimicrobial and Anti-Proliferative Activities

The synthesis of N-Mannich bases derived from 1,3,4-oxadiazole and their evaluation against pathogenic bacteria and cancer cell lines have demonstrated broad-spectrum antibacterial activities and significant anti-proliferative effects. These findings underscore the therapeutic potential of these compounds in combating microbial infections and cancer (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing piperazine rings act as antagonists at various neurotransmitter receptors, but without more information, it’s impossible to say for sure .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, future research could involve animal testing or clinical trials .

Properties

IUPAC Name

5-[2-[4-[(4-fluorophenyl)methyl]-3-oxopiperazin-1-yl]-2-oxoethyl]-1,3-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4/c1-20-14(17(26)21(2)18(20)27)9-15(24)23-8-7-22(16(25)11-23)10-12-3-5-13(19)6-4-12/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHBOSNXWOZQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)N2CCN(C(=O)C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.